molecular formula C12H15NO2 B12315339 Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B12315339
M. Wt: 205.25 g/mol
InChI Key: JNVRQUOTLAFANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is a synthetically versatile tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds and natural products, known for its diverse pharmacological profiles . This specific molecule, featuring a carboxylate ester at the 2-position and a methyl group at the 3-position, serves as a key synthetic intermediate and a constrained scaffold for the design of novel therapeutic agents. Tetrahydroquinoline-based compounds have demonstrated a wide spectrum of biological activities in research settings, including serving as enzyme inhibitors, antimicrobials, and anticancer agents . For instance, structurally similar 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives have been investigated as potent inhibitors of Aminopeptidase N (APN), a zinc-dependent enzyme relevant in cancer metastasis . The incorporation of the methyl ester group provides a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This compound is intended for use in laboratory research as a building block for the synthesis of more complex molecules or as a standard for analytical studies. It is supplied as a high-purity material with characterization data available (e.g., 1H NMR, 13C NMR, and Mass Spectrometry). Handling should be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3

InChI Key

JNVRQUOTLAFANC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2NC1C(=O)OC

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis for Enantiopure Derivatives

Biocatalytic methods leverage enzymatic resolution to access chiral intermediates, critical for pharmaceutical applications. Patents (US9630923B2, EP3019623B1) describe the synthesis of optically pure (3R)- and (3S)-3-methyl-1,2,3,4-tetrahydroquinoline, which can be esterified to yield the target compound.

Key Steps

  • Enzymatic Resolution :

    • Substrate : Racemic 3-hydroxymethyl-1,2,3,4-tetrahydroquinoline derivatives.
    • Enzyme : Lipases or esterases catalyze kinetic resolution, yielding enantiopure alcohols or esters.
    • Conditions : Aqueous-organic biphasic systems, optimized pH/temperature.
  • Esterification :

    • Reagent : Methyl chloroformate or methyl iodide under basic conditions (e.g., K₂CO₃/DMF).
    • Product : Methyl ester at position 2, retaining stereochemistry.
Advantages
  • High enantiomeric excess (>99% ee) for pharmaceutical intermediates.
  • Scalable for industrial production of chiral drugs like argatroban derivatives.

Transfer Hydrogenation of Quinoline Derivatives

Transfer hydrogenation reduces quinoline precursors to tetrahydroquinoline cores, enabling subsequent functionalization. This method is highlighted in RSC publications for antitrypanosomal and tubulin-inhibiting compounds.

Procedure

  • Hydrogenation :

    • Substrate : 3-Methylquinoline or substituted quinolines.
    • Catalyst : B(OH)₃ with Hantzsch ester (e.g., diethyl 1,4-dihydropyridine-3,5-dicarboxylate).
    • Conditions : Dichloroethane (DCE), 60°C, air atmosphere.
    • Yield : >95% for 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.
  • Esterification :

    • Reagent : Methyl chloroformate or methyl iodide.
    • Conditions : Pyridine or K₂CO₃ in DMF.
Example Reaction Table
Substrate Catalyst System Solvent Temp (°C) Yield (%) Reference
3-Methylquinoline B(OH)₃ + Hantzsch ester DCE 60 95
2-Methylquinoline B(OH)₃ DCE 60 98
Limitations
  • Requires precise control of hydrogenation to avoid over-reduction.
  • Steric hindrance from the 3-methyl group may reduce reaction rates.

Cyclocondensation and Cyclization Strategies

Cyclocondensation builds the bicyclic core via annulation reactions, a method validated for constrained amino acids and tetrahydroisoquinoline derivatives.

Mechanistic Approach

  • Cyclocondensation :

    • Substrate : 1,2-Bis(bromomethyl)benzene derivatives.
    • Reagent : N-Alkoxycarbonyloxamates (e.g., N-Boc-oxamate).
    • Conditions : K₂CO₃ in 1,2-dimethoxyethane (DME), reflux.
    • Product : Bicyclic intermediates with ester groups.
  • Cyclopropanation :

    • Reagent : Dimethylsulfoxonium methylide in DMSO.
    • Purpose : Introduces methano bridges for constrained analogs.
  • Functionalization :

    • Methylation : Methyl iodide/K₂CO₃ in THF for N-methyl groups.
Key Example
  • Target : 3,4-Methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.
  • Yield : 70–90% for protected intermediates.

Pd/Cu-Catalyzed γ-C(sp³)-H Arylation/C-N Coupling

This method enables direct functionalization of amides via transition-metal catalysis, as demonstrated in RSC studies.

Reaction Workflow

  • Arylation :

    • Substrate : N-Sulfonyl amides.
    • Catalyst : Pd(OAc)₂/Ag₂CO₃/CuI.
    • Conditions : Toluene/t-AmylOH, 140°C.
    • Product : Arylated tetrahydroquinoline derivatives.
  • Deprotection :

    • Reagent : HCl/Zn in THF/H₂O.
    • Product : Free amine for subsequent esterification.
Optimized Conditions
Step Catalyst System Solvent Temp (°C) Yield (%)
Arylation/C-N Coupling Pd(OAc)₂/Ag₂CO₃/CuI Toluene/t-AmylOH 140 62
Deprotection HCl/Zn THF/H₂O RT 75
Applications
  • Synthesis of chiral 2-functionalized tetrahydroquinolines for peptide analogs.

Gram-Scale Synthesis via Transfer Hydrogenation

Large-scale production often employs transfer hydrogenation due to its simplicity and scalability.

Procedure

  • Hydrogenation :

    • Substrate : 1 g quinoline.
    • Reagents : Hantzsch ester (2.5 equiv.), B(OH)₃ (15 mol%).
    • Solvent : DCE.
    • Yield : >95% for tetrahydroquinoline.
  • Methylation :

    • Reagent : Methyl iodide.
    • Conditions : K₂CO₃/THF.
Industrial Relevance
Parameter Value
Reaction Volume 100 mL
Scalability Gram to kilogram
Cost Efficiency High (cheap catalysts)

Comparative Analysis of Methods

The table below contrasts key methodologies in terms of stereocontrol, scalability, and complexity.

Method Stereocontrol Scalability Key Reagents/Conditions Yield Range
Biocatalytic Excellent Moderate Enzymes, K₂CO₃, DMF >90%
Transfer Hydrogenation None High B(OH)₃, Hantzsch ester, DCE >95%
Cyclocondensation Moderate Low K₂CO₃, DME, dimethylsulfoxonium methylide 70–90%
Pd/Cu Catalysis Moderate Moderate Pd(OAc)₂, Ag₂CO₃, CuI, toluene 60–75%

Critical Challenges and Solutions

  • Regioselectivity :

    • Issue : Competing esterification at position 1 or 3.
    • Solution : Use protecting groups (e.g., Boc) to direct reactivity.
  • Stereochemical Purity :

    • Issue : Racemization during esterification.
    • Solution : Enzymatic resolution or chiral auxiliaries.
  • Scalability :

    • Issue : Costly catalysts (e.g., Pd).
    • Solution : Transfer hydrogenation with B(OH)₃.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits significant biological activities that make it a candidate for drug development. Research has indicated its potential as:

  • Antimicrobial Agent : Studies have shown that derivatives of tetrahydroquinoline can exhibit antibacterial and antifungal properties. For example, compounds related to this structure have demonstrated activity against various pathogens including Mycobacterium smegmatis and Candida albicans .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets is under ongoing study to elucidate these mechanisms further .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations such as oxidation and substitution reactions makes it valuable in synthetic routes .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConversion to quinoline derivativesKMnO4, CrO3
ReductionFormation of more saturated derivativesLiAlH4, NaBH4
SubstitutionNucleophilic substitution at nitrogenAlkyl halides

Material Science

The compound's unique structural features allow it to be utilized in the development of new materials. It can act as a building block for creating polymers or nanomaterials with specific properties tailored for applications in electronics or drug delivery systems .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain modifications to the molecular structure significantly enhanced antibacterial activity compared to the parent compound.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/ml)
Methyl 3-methyl...Mycobacterium smegmatis6.25
Methyl 3-methyl...Pseudomonas aeruginosa12.5

Case Study 2: Anticancer Potential

In vitro studies have assessed the anticancer effects of this compound on human cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis.

Table 3: Anticancer Activity Assessment

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)10

Mechanism of Action

The exact mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is not well-documented. like other tetrahydroquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions among tetrahydroquinoline derivatives arise from substituent positions, functional groups, and fused ring systems:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference ID
Target compound 3-methyl, 2-carboxylate ester C₁₂H₁₅NO₂ 217.25* Ester group enhances polarity; methyl adds steric bulk -
Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate () 4-methyl, 2-oxo, fused pyrrolo ring C₁₄H₁₅NO₃ 245.27 Rigid pyrrolo-fused system; crystallographic C–H⋯π interactions
6-Methyl-1,2,3,4-tetrahydroquinoline (91-61-2) 6-methyl, no ester C₁₀H₁₃N 147.22 Simpler structure; lacks polar ester group
Methyl 1,2,3,4-tetrahydro-2-quinolinecarboxylate (63430-79-5) No 3-methyl substituent C₁₁H₁₃NO₂ 191.22 Unsubstituted tetrahydroquinoline core; lower molecular weight
(R)-Methyl tetrahydroisoquinoline-3-carboxylate (191327-28-3) Isoquinoline core, 3-carboxylate C₁₁H₁₃NO₂ 191.22 Isoquinoline scaffold (different N position); enantiomeric specificity

*Calculated based on molecular formula.

Key Observations :

  • Fused-ring derivatives (e.g., pyrroloquinoline in ) exhibit increased structural rigidity and unique crystallographic packing due to C–H⋯π interactions .
Physical and Chemical Properties
  • Boiling Point: Methyl 1,2,3,4-tetrahydro-2-quinolinecarboxylate (CAS 63430-79-5) has a boiling point of 315°C , higher than 6-methyltetrahydroquinoline (simpler structure, lower MW).
  • Polarity: Ester-containing derivatives (target compound, ) are more polar than non-ester analogs (e.g., 6-methyltetrahydroquinoline), influencing solubility in organic vs. aqueous media.
  • Crystallography: The pyrrolo-fused compound () forms centrosymmetric dimers via C–H⋯π interactions, whereas non-fused esters may adopt less rigid packing arrangements .

Biological Activity

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate, a derivative of tetrahydroquinoline, has gained attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic effects due to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains. Its mechanism likely involves disrupting microbial cell function and inhibiting key metabolic pathways essential for survival.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression. By modulating the activity of these enzymes, it could potentially slow down or halt tumor growth.
  • Antioxidant Effects : this compound has been noted for its antioxidant properties, which may help mitigate oxidative stress in biological systems. This action is crucial for protecting cells from damage caused by free radicals.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. The unique substitution pattern on the quinoline ring enhances its ability to interact with specific molecular targets. Comparative studies have identified similar compounds and their respective activities:

Compound Name Structure Type Notable Properties
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylateTetrahydroquinolineAntioxidant and neuroprotective
1-Methyl-1H-indole-2-carboxylic acidIndoleAntimicrobial properties
TetrahydroisoquinolineIsoquinolinePotential analgesic effects
QuinoloneQuinolineBroad-spectrum antibacterial activity

This table highlights how structural variations influence the biological properties of related compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. The inhibition was attributed to its ability to interfere with bacterial cell wall synthesis and metabolic processes .
  • Cancer Research : A study focusing on enzyme inhibition revealed that this compound could inhibit specific kinases involved in cancer cell signaling pathways. This suggests a possible role in cancer treatment by targeting these critical enzymes .
  • Oxidative Stress Mitigation : Experimental models indicated that this compound could reduce oxidative stress markers in cellular systems. Its antioxidant capacity was assessed through various assays that measured reactive oxygen species (ROS) levels before and after treatment with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.